7-Hydroxymethylfluoranthene

Descripción general

Descripción

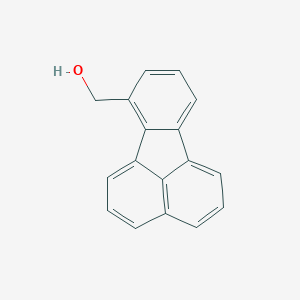

7-Hydroxymethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12O It is a derivative of fluoranthene, characterized by the presence of a hydroxymethyl group (-CH2OH) at the 7th position of the fluoranthene ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethylfluoranthene typically involves the functionalization of fluoranthene. One common method is the hydroxymethylation of fluoranthene using formaldehyde and a base catalyst. The reaction conditions often include:

Reagents: Fluoranthene, formaldehyde, base catalyst (e.g., sodium hydroxide)

Solvent: Typically an organic solvent like toluene or dichloromethane

Temperature: The reaction is usually carried out at elevated temperatures (around 80-100°C)

Time: The reaction time can vary but generally ranges from several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxymethylfluoranthene can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form 7-methylfluoranthene.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring system.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: 7-Fluoranthenecarboxylic acid

Reduction: 7-Methylfluoranthene

Substitution: Various substituted fluoranthene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

7-Hydroxymethylfluoranthene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other fluoranthene derivatives and as a model compound for studying PAH behavior.

Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

Industry: Utilized in the development of organic semiconductors and fluorescent probes due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 7-Hydroxymethylfluoranthene involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring system allows for π-π stacking interactions with nucleic acids and proteins, potentially affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Fluoranthene: The parent compound without the hydroxymethyl group.

7-Methylfluoranthene: A reduced form of 7-Hydroxymethylfluoranthene.

7-Fluoranthenecarboxylic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functional group allows for additional interactions and modifications, making it a versatile compound for various applications.

Actividad Biológica

7-Hydroxymethylfluoranthene (7-HMF) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activity, particularly in mutagenicity and interaction with biological macromolecules. This article explores the biological properties of 7-HMF, focusing on its chemical behavior, mutagenic potential, and implications for medicinal chemistry.

Chemical Structure and Properties

7-HMF features a hydroxymethyl group attached to the fluoranthene structure, which influences its reactivity and interactions with biological systems. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's ability to interact with nucleic acids and proteins through π-π stacking interactions due to the aromatic ring system.

The biological activity of 7-HMF is primarily attributed to its ability to bind with DNA and proteins. The interactions may lead to alterations in cellular functions, potentially resulting in mutagenic effects. The compound can undergo various chemical transformations:

- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.

- Reduction : It can be reduced to form 7-methylfluoranthene.

- Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions.

These reactions may influence the compound's mutagenic potential and its overall biological activity.

Mutagenicity Studies

Research has demonstrated that 7-HMF exhibits mutagenic properties. In Ames tests, which assess the mutagenic potential of compounds using bacterial strains such as Salmonella typhimurium, 7-HMF showed significant mutagenic activity. The results indicate that the compound's structural features allow it to intercalate into DNA, leading to mutations .

Table 1: Mutagenicity of this compound

| Compound | Strain Used | Mutagenicity (rev/nmol) |

|---|---|---|

| This compound | TA98 | Significant |

| Bromomethylfluoranthene | TA98 | 6000 |

| Chloromethylfluoranthene | TA98 | Variable |

Case Studies

- Case Study on DNA Binding : A study evaluated the binding affinity of 7-HMF to DNA using spectroscopic methods. Results indicated that 7-HMF binds effectively to DNA, suggesting a mechanism for its mutagenicity through direct interaction with genetic material .

- In Vivo Studies : In vivo studies conducted on animal models exposed to 7-HMF showed an increase in tumor formation, supporting the in vitro findings of its mutagenic potential. These studies highlight the importance of understanding the environmental and health impacts of PAHs like 7-HMF .

Applications in Medicinal Chemistry

Given its biological activities, 7-HMF is being explored for potential applications in drug development, particularly as a lead compound for anticancer agents. Its ability to interact with DNA suggests it could be modified to enhance selectivity and reduce toxicity while maintaining efficacy against cancer cells .

Propiedades

IUPAC Name |

fluoranthen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECVCSWUFYELCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159302 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135294-99-4 | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135294994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.